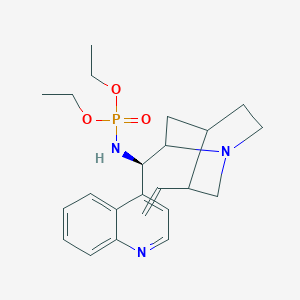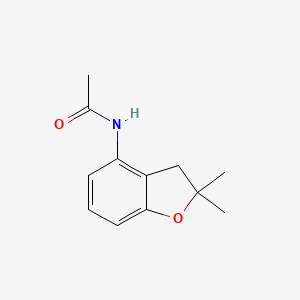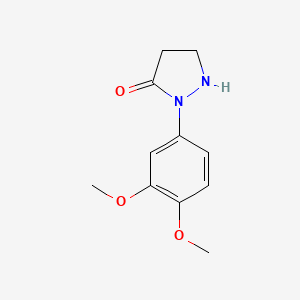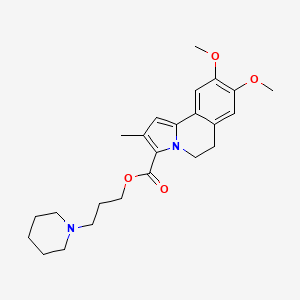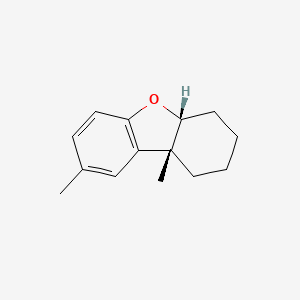
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the dibenzofuran family, which is characterized by a fused ring system containing oxygen. The stereochemistry of the compound, indicated by the (4aR,9bR) configuration, adds to its specificity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets industrial standards.
化学反应分析
Types of Reactions
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- (4aR,9bR)-2,5-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- (4aR,9bS)-2,8-Dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
- 1,2-Dihydro-1’-methylspiro[3H-indole-3,4’-piperidine]
Uniqueness
What sets (4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran apart is its specific stereochemistry and the presence of the dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C14H18O |
|---|---|
分子量 |
202.29 g/mol |
IUPAC 名称 |
(4aR,9bR)-8,9b-dimethyl-2,3,4,4a-tetrahydro-1H-dibenzofuran |
InChI |
InChI=1S/C14H18O/c1-10-6-7-12-11(9-10)14(2)8-4-3-5-13(14)15-12/h6-7,9,13H,3-5,8H2,1-2H3/t13-,14-/m1/s1 |
InChI 键 |
SENXWZHZZCHEOV-ZIAGYGMSSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)O[C@H]3[C@@]2(CCCC3)C |
规范 SMILES |
CC1=CC2=C(C=C1)OC3C2(CCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
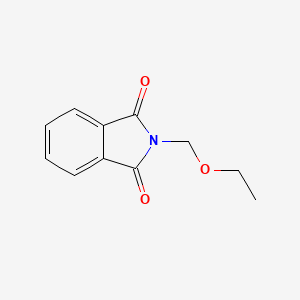
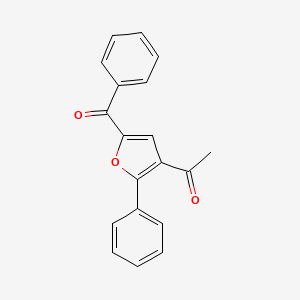
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
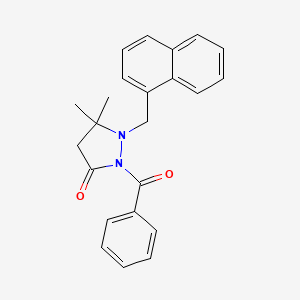
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
